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Compound of Interest

2-Bromo-5-chloro-1-methyl-3-
Compound Name: ,
nitrobenzene

CAS No.: 631910-13-9

Cat. No.: B6329138

Get Quote

Executive Summary & Compound Identification[1]

Target Analyte: 2-Bromo-5-chloro-1-methyl-3-nitrobenzene CAS Registry Number: 631910-
13-9 Molecular Formula:

Molecular Weight: 250.48 g/mol

This technical guide provides a rigorous structural elucidation framework for 2-Bromo-5-
chloro-1-methyl-3-nitrobenzene. As a poly-substituted aromatic system containing mixed
halogens and a nitro group, this compound presents a unigue spectroscopic signature. The
following protocols and data interpretations are designed to serve as a self-validating system,
allowing researchers to distinguish this specific regioisomer from potential synthetic byproducts
(e.g., the 4-nitro or 6-nitro isomers).

Mass Spectrometry (MS): The Isotopic Fingerprint

For halogenated aromatics, Mass Spectrometry is the primary tool for confirming elemental
composition. The interaction between Bromine (
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) and Chlorine (

) creates a distinct isotopic envelope that serves as a definitive confirmation of the halogen
count.

Theoretical Isotope Distribution

The molecular ion (

) will not be a single peak but a cluster. The relative intensities are governed by the natural
abundance of isotopes:

e Bromine:
e Chlorine:
Predicted lon Cluster (m/z):
e M (249): Contains
and
. (Base Peak relative intensity ~100%)
e M+2 (251): Contains (
) AND (
).

o Calculated Intensity: High (approx 130-135% of M). This peak combines the contributions
of the heavier Br and the heavier CI.

e M+4 (253): Contains

and

o Calculated Intensity: Lower (approx 30-35% of M).
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Fragmentation Pathway (El Source)

Under Electron lonization (70 eV), the molecule undergoes characteristic fragmentation.

e Loss of

: Aromatic nitro compounds characteristically lose the nitro group to form a phenonium ion.

e Loss of Halogens

: Subsequent loss of Cl or Br radicals.

Visualization: MS Fragmentation Logic

[M - NO2 - Br]+
m/z ~124/126
(Chlorotoluene Cation)

[M - NO2]+
m/z ~203/205/207
(Aryl Cation)

Molecular lon (M+)

miz 249/251/253 - NOZ (46 Da)

- CI (35/37 Da)

[Isotope Cluster]

[M-NO2 - ClJ+
m/z ~168/170
(Bromotoluene Cation)

Click to download full resolution via product page

Figure 1: Predicted fragmentation pathway for 2-Bromo-5-chloro-1-methyl-3-nitrobenzene
under EI-MS.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][5]

NMR provides the regiochemical proof required to confirm the positions of the substituents. The
specific challenge here is distinguishing the 3-nitro isomer from other potential isomers (4-nitro
or 6-nitro).

H NMR Analysis (Proton)
Solvent:

or
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Reference: TMS (0.00 ppm)

The molecule has two aromatic protons at positions 4 and 6. Their chemical environment is
distinct due to the shielding/deshielding effects of neighbors.
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Predicted Coupling
Shift (

Assignment

Constant (

Position Proton Multiplicity Logic

, ppm) ) (Causality)

Benzylic
methyl.

C-1 2.45-255 Singlet (s) N/A Slightly
deshielded by
ortho-Br.

Most
Deshielded.
Located
between two
electron-

withdrawing

groups (
C-4 7.60 - 7.75 Doublet (d)

and

). The nitro
group exerts
a strong
deshielding

cone effect.

Located

between
and

. The methyl
C-6 7.30 - 7.45 Doublet (d) group is
electron-
donating,
shielding this
proton

relative to H4.
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Critical Validation Step: The observation of a meta-coupling constant (~2.0 - 2.5 Hz) between
H4 and H6 is the "Go/No-Go" signal.

 If Para-coupling (0-1 Hz) is seen: You likely have the 4-nitro isomer (where protons are
para).

e If Ortho-coupling (8 Hz) is seen: You have a different substitution pattern entirely.

C NMR Analysis (Carbon)

Predicted Peaks (Broadband Decoupled):

Methyl Carbon: ~20-23 ppm.

Aromatic C-NO2 (C3): ~148-152 ppm (Deshielded, quaternary).

Aromatic C-CI (C5): ~130-135 ppm (Quaternary).

Aromatic C-Br (C2): ~115-120 ppm (Quaternary, shielded by heavy atom effect).

Aromatic C-Me (C1): ~138-142 ppm (Quaternary).

Aromatic C-H (C4, C6): ~125-135 ppm (Methine carbons).

Visualization: NMR Assignment Logic

NO2 Effect:
Strong Deshielding

Methyl Effect:

2-Bromo-5-chloro-1-methyl-3-nitrobenzene Weak Shielding

Shift < 7.5 ppm

Arfomatic ProtoRs

H4 Proton H6 Proton
(Between NO2 & ClI) (Between Cl & Me)

——————————]

Meta-Coupling
J~22Hz
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Figure 2: Logic flow for assigning aromatic protons based on substituent electronic effects.

Infrared Spectroscopy (IR)[1]

IR is used primarily for functional group verification and purity assessment (checking for

hydroxyls or amines which would indicate degradation).

Wavenumber (

Functional Group Mode Notes
)
Nitro ( ] Very strong,
1530 - 1550 Asymmetric Stretch o
) characteristic band.
Nitro (
1340 - 1360 Symmetric Stretch Strong band.
)
) ) Typical benzene
Aromatic C=C 1450, 1600 Ring Stretch o
backbone vibrations.
_ Weak intensity, above
C-H (Aromatic) 3050 - 3100 Stretch
3000.
Weak intensity, below
C-H (Methyl) 2920 - 2980 Stretch
3000.
Fingerprint region.
C-Cl/C-Br 600 - 800 Stretch Useful for comparison

with standard.

Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized preparation methods.

NMR Sample Preparation

e Mass: Weigh 5-10 mg of the solid compound.
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e Solvent: Dissolve in 0.6 mL of

(Chloroform-d) containing 0.03% TMS.

o Note: If solubility is poor, use

, but expect solvent peaks at 2.50 ppm (which may overlap with the methyl signal of the
compound).

is preferred to separate the compound's methyl peak (~2.5 ppm) from the solvent.

« Filtration: If the solution is cloudy, filter through a small glass wool plug into the NMR tube to
improve shimming and resolution.

GC-MS Analysis Protocol

e Dilution: Prepare a 100 ppm solution in Dichloromethane (DCM) or Methanol.
e Column: Standard non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
e Method:

o Injector: 250°C, Split mode (20:1).

o Oven: Start at 60°C (hold 1 min)

Ramp 20°C/min to 280°C
Hold 5 min.

o MS Source: El mode (70 eV), scan range 40-400 m/z.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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